molecular formula C19H14N6O B5655113 3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5655113
M. Wt: 342.4 g/mol
InChI Key: FNZFZILWSFHGRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, including compounds closely related to 3-(4-Methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, has been reported in various studies. These compounds are synthesized through multiple steps involving heterocyclization, cyclization, and functionalization reactions. For instance, the synthesis of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c] pyrimidines displaying potent and selective activity as A2a adenosine receptor antagonists has been developed, indicating the complexity and specificity of synthetic routes used for these compounds (Baraldi et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives is characterized by the presence of multiple nitrogen-containing heterocycles, which contribute to their unique chemical properties and biological activities. The structure-activity relationship (SAR) studies often focus on the modification of substituents on the core structure to enhance selectivity and potency towards specific biological targets. Molecular modeling and crystallography studies provide insights into the molecular interactions between these compounds and their biological targets, guiding the design of more effective derivatives.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensations, N-alkylation, and selective cyclization modes, which are crucial for introducing functional groups and modifying the core structure. The reactivity of specific positions on the heterocyclic rings is influenced by the electronic and steric properties of the substituents, enabling the synthesis of a wide range of derivatives with tailored biological activities. For example, selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates have been explored to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines (Sweidan et al., 2020).

properties

IUPAC Name

5-(4-methoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-26-15-9-7-13(8-10-15)17-22-23-19-16-11-21-25(14-5-3-2-4-6-14)18(16)20-12-24(17)19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZFZILWSFHGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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